molecular formula C17H16BrFN2O2 B3518392 N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

Cat. No.: B3518392
M. Wt: 379.2 g/mol
InChI Key: LNTYMIDYBSHVHL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a bromine and fluorine atom attached to a phenyl ring, and an amido group linked to a benzamide moiety. Its distinct molecular configuration makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Bromination and Fluorination: The starting material, a phenyl ring, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 4 and 2 positions, respectively.

    Amidation: The brominated and fluorinated phenyl ring is then reacted with 4-(2-METHYLPROPANAMIDO)BENZAMIDE under specific conditions to form the final compound. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and cost-effectiveness. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance production rates and ensure consistent quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The bromine and fluorine atoms can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like sodium methoxide (NaOCH3) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in the formation of various substituted phenyl derivatives.

Scientific Research Applications

N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It is utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-BROMO-2-CHLOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
  • N-(4-BROMO-2-METHOXYPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
  • N-(4-BROMO-2-NITROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

Uniqueness

N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE is unique due to the presence of both bromine and fluorine atoms on the phenyl ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications. The fluorine atom, in particular, can enhance the compound’s stability and bioavailability, distinguishing it from other similar compounds.

Properties

IUPAC Name

N-(4-bromo-2-fluorophenyl)-4-(2-methylpropanoylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16BrFN2O2/c1-10(2)16(22)20-13-6-3-11(4-7-13)17(23)21-15-8-5-12(18)9-14(15)19/h3-10H,1-2H3,(H,20,22)(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNTYMIDYBSHVHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NC1=CC=C(C=C1)C(=O)NC2=C(C=C(C=C2)Br)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16BrFN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
Reactant of Route 2
Reactant of Route 2
N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
Reactant of Route 3
Reactant of Route 3
N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
Reactant of Route 5
Reactant of Route 5
N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE
Reactant of Route 6
Reactant of Route 6
N-(4-BROMO-2-FLUOROPHENYL)-4-(2-METHYLPROPANAMIDO)BENZAMIDE

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.